molecular formula C11H11BrN2 B13826090 3-Bromo-6,7,8,9-tetrahydropyrido[1,2-a]benzimidazole

3-Bromo-6,7,8,9-tetrahydropyrido[1,2-a]benzimidazole

Cat. No.: B13826090
M. Wt: 251.12 g/mol
InChI Key: KRCWVMMJWNNLPN-UHFFFAOYSA-N
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Description

3-Bromo-6,7,8,9-tetrahydropyrido[1,2-a]benzimidazole is a heterocyclic compound that belongs to the class of pyrido[1,2-a]benzimidazoles. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound consists of a fused pyridine and benzimidazole ring system with a bromine atom at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6,7,8,9-tetrahydropyrido[1,2-a]benzimidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with bromoacetone, followed by cyclization to form the desired product . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6,7,8,9-tetrahydropyrido[1,2-a]benzimidazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of tetrahydropyrido[1,2-a]benzimidazole derivatives without the bromine atom.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiolate, or alkoxide salts. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate are used under controlled conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in solvents like ethanol or tetrahydrofuran (THF).

Major Products Formed

    Substitution Reactions: Products include various substituted pyrido[1,2-a]benzimidazole derivatives depending on the nucleophile used.

    Oxidation Reactions: Products include N-oxides or other oxidized forms of the compound.

    Reduction Reactions: Products include reduced derivatives of the original compound.

Scientific Research Applications

3-Bromo-6,7,8,9-tetrahydropyrido[1,2-a]benzimidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-6,7,8,9-tetrahydropyrido[1,2-a]benzimidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

3-Bromo-6,7,8,9-tetrahydropyrido[1,2-a]benzimidazole can be compared with other similar compounds such as:

Properties

Molecular Formula

C11H11BrN2

Molecular Weight

251.12 g/mol

IUPAC Name

3-bromo-6,7,8,9-tetrahydropyrido[1,2-a]benzimidazole

InChI

InChI=1S/C11H11BrN2/c12-8-5-6-14-10-4-2-1-3-9(10)13-11(14)7-8/h5-7H,1-4H2

InChI Key

KRCWVMMJWNNLPN-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)N=C3N2C=CC(=C3)Br

Origin of Product

United States

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